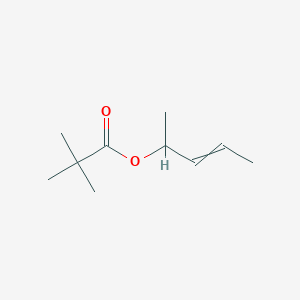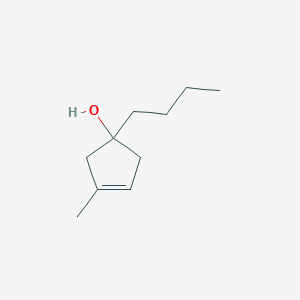![molecular formula C27H33N3O4 B12547251 (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 865087-85-0](/img/structure/B12547251.png)
(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an acetamido group, a methylpentanoic acid moiety, and a tetrahydro-1H-pyrido[3,4-b]indole framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-4-methylpentanoic acid typically involves the enantioselective synthesis of its chiral centers. One common approach is the use of chiral synthons derived from aziridines, which can be regioselectively opened to form the desired stereochemistry . The synthesis of (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve a series of cycloadditions and ring-closing metathesis reactions to construct the indole and benzofuran rings .
Industrial Production Methods
Industrial production methods for such complex molecules often rely on scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2R)-2-acetamido-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the methylpentanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural complexity allows for the exploration of various binding modes and biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its structural motifs are reminiscent of pharmacologically active compounds, suggesting possible uses in drug discovery and development.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be harnessed for various industrial processes.
Wirkmechanismus
The mechanism by which (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exerts its effects is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to engage in various types of molecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-acetamido-4-methylpentanoic acid
- (1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- (2R,3R)-3-hydroxypipecolic acid
- β-(+)-conhydrine
- (−)-swainsonine
Uniqueness
The uniqueness of (2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its combination of structural features, which are not commonly found together in a single molecule
Eigenschaften
CAS-Nummer |
865087-85-0 |
|---|---|
Molekularformel |
C27H33N3O4 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H18N2O.C8H15NO3/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17;1-5(2)4-7(8(11)12)9-6(3)10/h1-6,11,18,20-21H,7-10H2;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t18-;7-/m11/s1 |
InChI-Schlüssel |
XMBXRIKUABVYAF-SPULLRLGSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C.C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C.C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)
![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)

![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)



![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)

